Cas no 959-36-4 (Salicylaldehyde azine)

Salicylaldehyde azine is a versatile organic compound characterized by its distinctive Schiff base structure, formed via the condensation of salicylaldehyde with hydrazine. This yellow crystalline solid is notable for its strong chelating properties, making it valuable in coordination chemistry for synthesizing metal complexes. Its conjugated π-system and imine functionality enable applications in fluorescence studies and as a ligand in catalytic systems. The compound exhibits thermal stability and selective reactivity, useful in analytical chemistry for metal ion detection. Additionally, its structural rigidity and electron-rich nature contribute to its utility in designing functional materials and supramolecular assemblies.
Salicylaldehyde azine structure
Salicylaldehyde azine structure
Product Name:Salicylaldehyde azine
CAS No:959-36-4
MF:C14H12N2O2
MW:240.257283210754
MDL:MFCD00043496
CID:40413
PubChem ID:172089046
Update Time:2025-10-28

Salicylaldehyde azine Chemical and Physical Properties

Names and Identifiers

    • Salicylaldehyde azine
    • alpha,alpha-azinodi-o-cresol, of a kind used as a luminophore
    • Salicylaldazine
    • 2-Hydroxybenzaldehyde azine
    • Salicylaldehyde Azin
    • Salicylalazine
    • alpha,alpha'-Azinodi-o-cresol
    • Benzaldehyde, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazone (9CI)
    • Salicylaldehyde, azine (6CI, 7CI, 8CI)
    • 2,2′-Dihydroxybenzalazine
    • Bis[2-hydroxybenzaldehyde] hydrazone
    • N,N′-Bis(salicylidene)hydrazine
    • NSC 695048
    • NSC 864
    • o-Hydroxybenzaldazine
    • Salazine
    • Salicylazine
    • MDL: MFCD00043496
    • Inchi: 1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H
    • InChI Key: STOVYWBRBMYHPC-UHFFFAOYSA-N
    • SMILES: OC1C(C=NN=CC2C(O)=CC=CC=2)=CC=CC=1
    • BRN: 1913597

Computed Properties

  • Exact Mass: 240.09000
  • Monoisotopic Mass: 240.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 3.7
  • Topological Polar Surface Area: 58.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.17
  • Melting Point: 216.0 to 220.0 deg-C
  • Boiling Point: 399.1℃ at 760 mmHg
  • Flash Point: 256.1 °C
  • Refractive Index: 1.596
  • Solubility: Soluble in dimethyl sulfoxide, methanol and ethyl acetate. Slightly soluble in water.
  • Water Partition Coefficient: Soluble in dimethyl sulfoxide, methanol and ethyl acetate. Slightly soluble in water.
  • PSA: 65.18000
  • LogP: 2.55080
  • Solubility: Not determined
  • Sensitiveness: Sensitive to air

Salicylaldehyde azine Security Information

Salicylaldehyde azine Customs Data

  • HS CODE:2928000090
  • Customs Data:

    China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Salicylaldehyde azine Production Method

Production Method 1

Reaction Conditions
1.1 3 h, 45 °C
Reference
Isolation and structural characterization of the elusive 1:1 adduct of hydrazine and carbon dioxide
Lee, Byeongno; Kang, Seung Hee; Kang, Donghyeon; Lee, Kyu Hyung; Cho, Jaeheung; et al, Chemical Communications (Cambridge, 2011, 47(40), 11219-11221

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine sulfate ;  2 min, rt
Reference
C-N bond formation in alicyclic and heterocyclic compounds by amine-modified nanoclay
Zarnegar, Zohre; Alizadeh, Roghayeh; Ahmadzadeh, Majid; Safari, Javad, Journal of Molecular Structure, 2017, 1144, 58-65

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol
Reference
Synthesis, vibrational, and electronic studies of salicylaldazine transition metal complexes
El-Sayed, Badr A.; Abo-Aly, M. M.; Attia, G. M., Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 2001, 31(9), 1565-1576

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  1.5 - 2 h, 10 - 20 °C; 2 h, 10 - 20 °C
1.2 Solvents: Water
Reference
preparation and anticancer activity of transition metal complexes with 3,6-di(2'-hydroxy-5'-chlorophenyl)-(S)-tetrazine
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine sulfate ,  Calcium chloride
1.2 Solvents: Water
1.3 Solvents: Chloroform
Reference
A convenient synthesis of azines under solvent-free conditions using microwave irradiation
Loghmani-Khouzani, Hossein; Sadeghi, Majid M. M.; Safari, Javad; Abdorrezaie, Mohammad S.; Jafarpisheh, Masood, Journal of Chemical Research, 2001, (2), 80-81

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrazine
Reference
Studies on the new method for the syntheses of 1H-indazoles. (I)
Zhong, Zhenqi; Xu, Tongsheng; Chen, Xiaonai; Qiu, Yuzhu; Hu, Hongwen, Gaodeng Xuexiao Huaxue Xuebao, 1993, 14(8), 1096-9

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonia ,  Hydrogen peroxide Catalysts: Disodium phosphate Solvents: Water ;  2 h, 0 - 4 °C
Reference
Green preparation of salicylaldehyde azine
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  overnight, rt
Reference
Photoactivatable Aggregation-Induced Emission Fluorophores with Multiple-Color Fluorescence and Wavelength-Selective Activation
Peng, Lu; Zheng, Yue; Wang, Xiaoyan; Tong, Aijun; Xiang, Yu, Chemistry - A European Journal, 2015, 21(11), 4326-4332

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, reflux
Reference
Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides
Backes, Gregory L.; Neumann, Donna M.; Jursic, Branko S., Bioorganic & Medicinal Chemistry, 2014, 22(17), 4629-4636

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth trichloride ;  1 min, rt
Reference
An expeditious synthetic approach towards the synthesis of Bis-Schiff bases (aldazines) using ultrasound
Khan, Khalid M.; Jamil, Waqas ; Ambreen, Nida; Taha, Muhammad; Perveen, Shahnaz; et al, Ultrasonics Sonochemistry, 2014, 21(3), 1200-1205

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrazinecarboxylic acid ;  10 min, rt; 3 h, 100 °C
Reference
Method for preparing azine and azine polymer using solid hydrazine
, Korea, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  30 min, rt; 2 h, reflux
Reference
Solid-state thermo- and photochromism in N,N'-bis(5-X-salicylidene)diamines (X = H, Br)
Safin, Damir A.; Robeyns, Koen; Garcia, Yann, RSC Advances, 2012, 2(30), 11379-11388

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrazine sulfate (1:?) ,  Calcium chloride ;  40 s, heated
Reference
Synthesis and properties of the Zn2+ fluorescence probe with high selectivity
Shen, Ping; Hu, Sheng-Li, Huaxue Shiji, 2012, 34(8), 737-739

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrazine sulfate
Reference
Synthesis of azines from carbonyl compounds in a solvent-free condition
Loghmani-Khouzani, H.; Sadeghi, M. M. M.; Safari, J.; Sabzi-Fini, O., Journal of Sciences, 2001, 12(3), 233-235

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Methanol
Reference
A Diruthenum(III) Complex Possessing a Diazine and Two Chloride Bridges: Synthesis, Structure, and Properties
Pal, Satyanarayan; Pal, Samudranil, Inorganic Chemistry, 2001, 40(18), 4807-4810

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  4 h, rt
Reference
Synthesis and transition metal ion recognition abilities of the bi-Schiff base derivatives
Liu, Qian; Zou, Bi-qun; Qin, Wen; Yi, Xiang-hui; Zhang, Ye, Huaxue Shiji, 2011, 33(8), 740-742

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrazine Catalysts: Acetic acid Solvents: Methanol ;  24 h, 75 °C
Reference
Excited-state intramolecular proton transfer-based covalent organic framework for fluorescence anion sensing
Wang, Zhitao; Huang, Yanju; Wu, Shuang; Li, Xiu-Mei; Sun, Qikun, New Journal of Chemistry, 2022, 46(29), 14122-14126

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  2 h, reflux
Reference
Efficient and versatile catalysis for β-alkylation of secondary alcohols through hydrogen auto transfer process with newly designed ruthenium(II) complexes containing ON donor aldazine ligands
Premkumar, Periyasamy; Manikandan, Rajendran; Nirmala, Muthukumaran; Viswanathamurthi, Periasamy; Malecki, Jan Grzegorz, Journal of Coordination Chemistry, 2017, 70(17), 3065-3079

Production Method 19

Reaction Conditions
1.1 Solvents: Methanol ;  40 min, reflux
Reference
Effect of time in the synthesis of an intermediate of phenothiazine derivatives
Feng, Xiao-Jun; Dong, Hua-Ze, Asian Journal of Chemistry, 2010, 22(9), 6922-6926

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux; 1 h, reflux
Reference
Cu2O/dimethylglyoxime catalyzed coupling reactions of aryl iodides and arylamines
Qian, Yu; Wang, Yan; Wang, Longcan; Ye, Xiuqiang; Yang, Minghua, Huaxue Yanjiu Yu Yingyong, 2010, 22(2), 225-228

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Salicylaldehyde azine Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:959-36-4)SALICYLALDEHYDE AZINE
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Additional information on Salicylaldehyde azine

Salicylaldehyde Azine: A Comprehensive Overview

Salicylaldehyde azine, also known by its CAS number 959-36-4, is a chemical compound that has garnered significant attention in recent years due to its versatile applications and unique properties. This compound, which belongs to the class of organic azines, is derived from salicylaldehyde and exhibits a wide range of functionalities that make it valuable in various fields, including materials science, pharmaceuticals, and environmental chemistry.

The molecular structure of salicylaldehyde azine consists of a benzene ring with a hydroxyl group at the ortho position and an aldehyde group at the para position. The azine functional group further enhances its reactivity and potential for chemical transformations. Recent studies have highlighted its ability to undergo various condensation reactions, making it a valuable precursor in the synthesis of complex organic molecules.

One of the most notable applications of salicylaldehyde azine is in the field of materials science, where it serves as a building block for the synthesis of advanced polymers and hybrid materials. Researchers have demonstrated that this compound can be used to create stimuli-responsive materials, which exhibit changes in their physical properties in response to external stimuli such as temperature or pH levels. These materials hold promise for applications in drug delivery systems and smart packaging technologies.

In the pharmaceutical industry, salicylaldehyde azine has been explored as a potential drug delivery agent. Its ability to form stable complexes with metal ions has led to its use in the development of metallo-drug conjugates, which can enhance the efficacy and reduce the toxicity of certain medications. Recent studies have also shown that this compound can act as a carrier for anti-cancer drugs, enabling targeted delivery to cancer cells while minimizing damage to healthy tissues.

The environmental applications of salicylaldehyde azine are equally compelling. It has been utilized as a precursor for the synthesis of adsorbents capable of removing heavy metals from contaminated water. These adsorbents exhibit high selectivity and capacity for metals such as lead and mercury, making them valuable tools in water purification processes. Additionally, research into its catalytic properties has revealed its potential as a catalyst for organic transformations, offering an eco-friendly alternative to traditional catalysts.

Recent advancements in green chemistry have further expanded the scope of salicylaldehyde azine. Scientists have developed sustainable methods for its synthesis using renewable resources and energy-efficient techniques. These methods not only reduce the environmental footprint but also enhance the scalability of production processes, making it more accessible for industrial applications.

In conclusion, salicylaldehyde azine (CAS No. 959-36-4) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical properties and versatility make it an invaluable tool in modern chemistry. As research continues to uncover new potential uses and improved synthesis methods, this compound is poised to play an even more significant role in shaping future technologies and innovations.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:959-36-4)SALICYLALDEHYDE AZINE
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Amadis Chemical Company Limited
(CAS:959-36-4)Salicylaldehyde azine
A845508
Purity:99%
Quantity:500g
Price ($):302.0
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